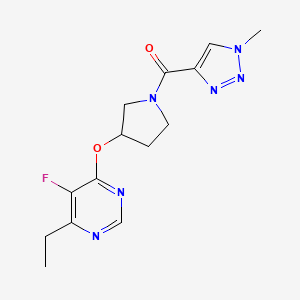![molecular formula C21H16FN3O3S B2464751 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898421-05-1](/img/structure/B2464751.png)
4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the receptor tyrosine kinase c-MET. This compound has been extensively studied for its potential therapeutic applications in various cancers, including non-small cell lung cancer and gastric cancer.
Applications De Recherche Scientifique
Selective Cyclooxygenase-2 Inhibitors
One significant application of similar sulfonamide derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, by introducing a fluorine atom, have shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity, which is essential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Hashimoto et al., 2002).
Antimicrobial Agents
Derivatives of quinazolinone–sulfonamide have been synthesized and demonstrated promising in vitro antimicrobial activities. A novel series of these derivatives showed varied degrees of inhibitory actions against bacteria (S. aureus, B. cereus, E. coli, K. pneumonia, P. aeruginosa) and fungi (A. niger, C. albicans), indicating their potential as antimicrobial agents (Vanparia et al., 2013).
Carbonic Anhydrase Inhibitors
Another critical application is their role as carbonic anhydrase inhibitors. Compounds incorporating triazene moieties with benzenesulfonamide have exhibited powerful inhibitory properties against human carbonic anhydrases I and II. This activity is significant for conditions where the dysregulation of these enzymes is involved, offering a potential therapeutic pathway (Bilginer et al., 2019).
Antitumor and Antiproliferative Agents
Furthermore, the compound and its analogs have shown promise as antitumor and antiproliferative agents. Studies have synthesized novel derivatives showing significant inhibitory effects against various tumor cells, highlighting their potential in cancer therapy. Such compounds could serve as the foundation for developing new antitumor medications with enhanced efficacy and selectivity (Rahman et al., 2014).
Fluorescence Studies and Zinc Detection
Additionally, these compounds have been utilized in fluorescence studies, particularly in detecting zinc ions (Zn2+) in biological systems. The ability to bind to Zn2+ and exhibit fluorescence upon binding makes these derivatives valuable tools in biochemical research for studying Zn2+ roles and dynamics in various physiological and pathological processes (Kimber et al., 2001).
Propriétés
IUPAC Name |
4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-6-4-5-16(13-17)24-29(27,28)18-11-9-15(22)10-12-18/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXGQWAKSDWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate](/img/structure/B2464669.png)


![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2464672.png)

![5,6-Dimethyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2464674.png)
![2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine](/img/structure/B2464675.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2464676.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2464678.png)
![2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide](/img/structure/B2464681.png)
![2-Cyclopropyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2464682.png)
![Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride](/img/structure/B2464684.png)
![3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2464686.png)
